2,3,5-Tribromothiophene
Overview
Description
2,3,5-Tribromothiophene is an organobromine compound with the molecular formula C4HBr3S. It is a derivative of thiophene, where three hydrogen atoms are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its significant reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Tribromothiophene can be synthesized through the bromination of thiophene. The process involves the addition of bromine to thiophene in the presence of a solvent like chloroform. The reaction is exothermic and must be controlled to prevent excessive heat. The mixture is typically stirred at room temperature and then heated to 50°C for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors. Thiophene and chloroform are mixed, and bromine is added dropwise while maintaining the temperature at around -5°C to control the reaction. The mixture is then heated to reflux, and the product is purified through distillation .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the bromine atoms can be replaced by other substituents. This is often facilitated by nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated thiophenes or thiophene itself.
Halogen Dance Reactions: This involves the migration of bromine atoms within the thiophene ring under basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Reducing Agents: Zinc dust in acetic acid for reduction reactions.
Bases: Strong bases like sodium hydride for halogen dance reactions.
Major Products:
Substituted Thiophenes: Depending on the nucleophile used.
Debrominated Thiophenes: Resulting from reduction reactions.
Scientific Research Applications
2,3,5-Tribromothiophene is used extensively in scientific research due to its reactivity and versatility:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: Used in the development of semiconductors and conductive polymers.
Pharmaceuticals: Acts as an intermediate in the synthesis of various biologically active compounds.
Environmental Chemistry: Studied for its role in the degradation of brominated organic pollutants.
Mechanism of Action
The mechanism of action of 2,3,5-tribromothiophene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms activate the thiophene ring towards nucleophilic attack, facilitating various substitution reactions. The compound can also undergo reduction and halogen dance reactions, where the bromine atoms migrate within the ring structure .
Comparison with Similar Compounds
- 2,5-Dibromothiophene
- 3-Bromothiophene
- 2,4,5-Tribromothiophene
Comparison: 2,3,5-Tribromothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, 3-bromothiophene cannot be prepared directly from thiophene and requires debromination of this compound . This specific arrangement of bromine atoms makes this compound particularly useful in certain synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
2,3,5-tribromothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3S/c5-2-1-3(6)8-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNDSLDRLEELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062862 | |
Record name | Thiophene, 2,3,5-tribromo- | |
Source | EPA DSSTox | |
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Molecular Weight |
320.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3141-24-0 | |
Record name | 2,3,5-Tribromothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3141-24-0 | |
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Record name | Thiophene, 2,3,5-tribromo- | |
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Record name | 3141-24-0 | |
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Record name | Thiophene, 2,3,5-tribromo- | |
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Record name | Thiophene, 2,3,5-tribromo- | |
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Record name | 2,3,5-tribromothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.586 | |
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Record name | 2,3,5-Tribromothiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX5MEU6VFT | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,5-tribromothiophene useful in organic synthesis?
A1: this compound is a versatile building block in organic synthesis because of the reactivity difference between the α (2- and 5-) and β (3- and 4-) positions. This allows for regioselective cross-coupling reactions, enabling the controlled synthesis of complex thiophene derivatives [, ].
Q2: Can you provide examples of regioselective reactions with this compound?
A2: Research has demonstrated site-selective Suzuki-Miyaura reactions on this compound, allowing for the controlled introduction of aryl groups at the 5-, 2-, and 3- positions sequentially [, ]. This enables the synthesis of 5-aryl-2,3-dibromothiophenes, 2,5-diaryl-3-bromothiophenes, and 2,3,5-triarylthiophenes, showcasing the potential for building diverse thiophene-based structures.
Q3: Beyond Suzuki-Miyaura reactions, are there other transformations possible with this compound?
A3: Yes, this compound can undergo regioselective hydrodebromination. Studies have explored sterically hindered palladium catalysts to selectively remove bromine atoms []. While achieving high selectivity and complete conversion simultaneously remains challenging due to the background reactivity with sodium borohydride, optimization of reaction conditions allows for a degree of control over the debromination process.
Q4: What are the challenges associated with the hydrodebromination of this compound?
A4: The high reactivity of sodium borohydride with bromothiophenes makes it difficult to achieve both high selectivity and complete conversion during hydrodebromination []. This often leads to overdebromination, limiting the yield of the desired product.
Q5: Can this compound be used in materials science applications?
A6: Research has explored the use of this compound as a building block for conjugated microporous polymers (CMPs) []. The resulting SCMPs exhibit high surface areas and strong adsorption capabilities for iodine, demonstrating potential for applications in environmental remediation.
Q6: What spectroscopic techniques are used to characterize this compound?
A7: Common techniques include vibrational spectroscopy (FTIR and Raman) [], solid-state NMR (¹³C CP/MAS) [], and potentially gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures.
Q7: Are there alternative synthesis routes to access specific dibromothiophene isomers?
A8: Yes, 2,3-dibromothiophene can be synthesized through regioselective debromination of this compound using zinc in acetic acid []. This method offers an alternative route to access this specific isomer, which is valuable for further functionalization and exploration of its unique properties.
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